trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
“trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C15H17IO3 . It has a molecular weight of 372.2 .
Molecular Structure Analysis
The InChI Key for this compound is not available . The compound contains an iodophenyl group, an oxoethyl group, and a cyclohexane-1-carboxylic acid group .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” are not available .Scientific Research Applications
1. trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine
- Application Summary: This compound is a potent agonist for the 5-HT2 receptor family. It has been used to replace the ethylamine side chain of 2,5-dimethoxy-4-iodoamphetamine (DOI) and 2,5-dimethoxy-4-bromoamphetamine (DOB), leading to compounds with high affinity at the 5-HT2 family of receptors .
- Methods of Application: The synthesis of this compound involves the resolution of the cyclopropane carboxylic acid precursor and subsequent bromination .
2. trans- and cis-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides
- Application Summary: These compounds were synthesized to create a transparent polyimide and investigate the isomeric effect of trans and cis configuration .
- Methods of Application: The synthesis of these compounds involved polycondensations of the dianhydrides with different aromatic diamines containing a trifluoromethyl group or meta-substituent .
- Results or Outcomes: The resulting polyimides had glass transition temperatures in the range of 203–262 °C, and exhibited good mechanical properties. All semi-aromatic polyimide films showed high optical transparency in the visible region along with the cut-off wavelength of 369–375 nm due to the introduction of the cyclohexane moiety into the main chain .
3. trans-4-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- Application Summary: This compound is a chiral compound that contains a mixture of enantiomers .
- Methods of Application: The specific methods of application or experimental procedures for this compound are not provided .
- Results or Outcomes: The specific results or outcomes obtained from the use of this compound are not provided .
4. trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- Application Summary: This compound is related to the original compound you asked about, but its specific applications are not provided .
- Methods of Application: The specific methods of application or experimental procedures for this compound are not provided .
- Results or Outcomes: The specific results or outcomes obtained from the use of this compound are not provided .
5. trans-4-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- Application Summary: This compound is a chiral compound that contains a mixture of enantiomers .
- Methods of Application: The specific methods of application or experimental procedures for this compound are not provided .
- Results or Outcomes: The specific results or outcomes obtained from the use of this compound are not provided .
6. trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- Application Summary: This compound is related to the original compound you asked about, but its specific applications are not provided .
- Methods of Application: The specific methods of application or experimental procedures for this compound are not provided .
- Results or Outcomes: The specific results or outcomes obtained from the use of this compound are not provided .
properties
IUPAC Name |
(1R,2S)-2-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRAGIZIEINLNK-WCQYABFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801158216 | |
Record name | rel-(1R,2S)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801158216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
CAS RN |
735274-97-2 | |
Record name | rel-(1R,2S)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735274-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801158216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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